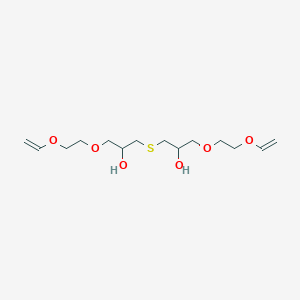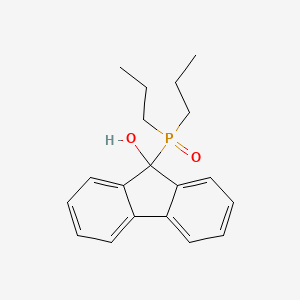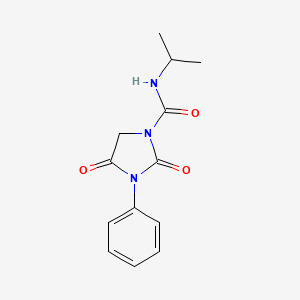
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, with additional functional groups such as an ethylsulfonyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, hydrazine derivatives, and appropriate sulfonyl and methoxyphenyl reagents. The general synthetic route can be summarized as follows:
Formation of Phthalazine Core: The reaction between phthalic anhydride and hydrazine hydrate forms the phthalazine core.
Introduction of Triazole Ring: The phthalazine core undergoes cyclization with an appropriate triazole precursor under acidic or basic conditions.
Functional Group Addition: The ethylsulfonyl and methoxyphenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine: Lacks the ethylsulfonyl and methoxyphenyl groups, resulting in different chemical reactivity and applications.
6-(Methylsulfonyl)-3-(4-methoxyphenyl)-1,2,4-Triazolo(3,4-a)phthalazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in physical and chemical properties.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is unique due to the presence of both ethylsulfonyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
98123-79-6 |
|---|---|
Formule moléculaire |
C18H16N4O3S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
6-ethylsulfonyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C18H16N4O3S/c1-3-26(23,24)18-15-7-5-4-6-14(15)17-20-19-16(22(17)21-18)12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3 |
Clé InChI |
PCXOEFUAUGJHIB-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)









![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
